Dihydrocarvone

Catalog No.
S574718
CAS No.
7764-50-3
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocarvone

CAS Number

7764-50-3

Product Name

Dihydrocarvone

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3

InChI Key

AZOCECCLWFDTAP-UHFFFAOYSA-N

SMILES

CC1CCC(CC1=O)C(=C)C

Solubility

1.02 mg/mL at 15 °C
soluble in alcohol and most fixed oils; insoluble in wate

Synonyms

2-methyl-5-(1-methylethenyl)cyclohexanone, 3-isopropenyl-6-methylcyclohexanone, dihydrocarvone, p-menth-8-en-2-one

Canonical SMILES

CC1CCC(CC1=O)C(=C)C

Antifungal Activity

Environmental Degradation

Synthesis of Biological Compounds

Asymmetric Whole-Cell Bio-Reductions

Biosynthesis and Biological Activities

Antimicrobial Activity

Dihydrocarvone is a colorless liquid compound with the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.23 g/mol. It is primarily known for its presence in caraway oil and is a key intermediate in the synthesis of various sesquiterpenes. Dihydrocarvone exists in several isomeric forms, with the most notable being the (1S,4S)-isomer, which is characterized by its pleasant minty aroma. This compound is often utilized in the fragrance and flavor industries due to its aromatic properties, making it a popular choice for inclusion in food products, cosmetics, and perfumes .

The mechanism of action of dihydrocarvone is not extensively studied in scientific research. However, its role as a flavoring agent suggests it interacts with olfactory receptors in the nose, triggering specific odor sensations [].

, including:

  • Oxidation: Dihydrocarvone can be oxidized to produce carvone or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Further reduction can yield dihydrocarveol, employing reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups replace the carbonyl group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Grignard reagents or organolithium compounds.

Dihydrocarvone exhibits notable biological activities, particularly antimicrobial properties. It interacts with biological membranes and enzymes, potentially disrupting microbial cell membranes, leading to cell lysis. Additionally, it may inhibit key metabolic enzymes, contributing to its antimicrobial effects . Studies have shown that dihydrocarvone can also influence sensory pathways due to its aromatic profile, affecting taste and olfactory responses .

Dihydrocarvone can be synthesized through various methods:

  • Hydrogenation of Carvone: This method involves reducing the double bond in carvone using hydrogen gas in the presence of a catalyst such as palladium on carbon under mild conditions. This process yields high selectivity for (1S,4S)-dihydrocarvone .
  • Oxidation of Limonene: Dihydrocarvone can also be produced by oxidizing limonene. This reaction typically requires specific conditions and reagents to achieve high yields .
  • Epoxide Reaction: A more complex synthesis involves reacting limonene-1,2-epoxide with perchloric acid in an inert solvent at controlled temperatures to produce dihydrocarvone with good yields .

Dihydrocarvone has a wide array of applications:

  • Flavoring Agent: It is used extensively in food products such as candies and beverages for its minty flavor.
  • Fragrance Component: The compound is a common ingredient in perfumes and cosmetics due to its pleasant aroma.
  • Industrial Uses: It serves as a building block for synthesizing more complex organic compounds, particularly sesquiterpenes .

Research has indicated that dihydrocarvone interacts with various biological systems. Its antimicrobial properties suggest it may disrupt lipid bilayers of microbial cells, leading to cell death. Additionally, studies have explored its interactions with sensory receptors, indicating potential applications in flavor enhancement and olfactory stimulation .

Several compounds share structural similarities with dihydrocarvone. Here are some notable examples:

CompoundMolecular FormulaUnique Features
CarvoneC10H14OC_{10}H_{14}OA key precursor; has a distinct minty aroma
DihydrocarveolC10H18OC_{10}H_{18}OA reduced form of dihydrocarvone
LimoneneC10H16C_{10}H_{16}A terpene that serves as a precursor for dihydrocarvone
Cis-DihydrocarvoneC10H16OC_{10}H_{16}OAn isomer of dihydrocarvone with different properties

Dihydrocarvone's uniqueness lies in its specific structure that allows it to exhibit distinct aromatic properties while also serving as an important intermediate for further chemical transformations. Its ability to participate in various

Physical Description

almost colourless liquid with a herbaceous, spearmint-like odou

XLogP3

2.7

Density

0.923-0.928

LogP

2.85

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1398 of 1437 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

7764-50-3
5948-04-9

Wikipedia

Dihydrocarvone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 2-methyl-5-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types